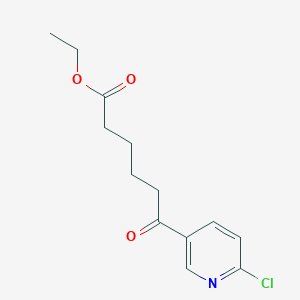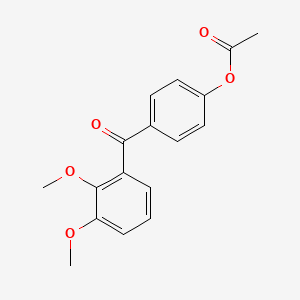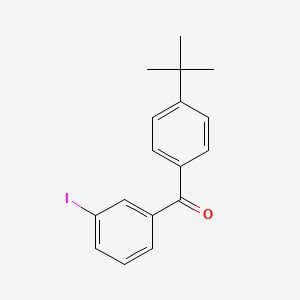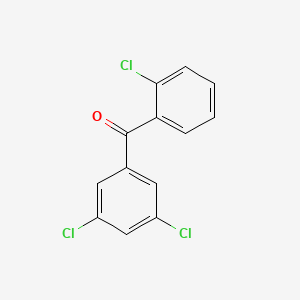
Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
While specific synthesis methods for “Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate” were not found, related compounds have been synthesized via various methods. For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of a compound is determined by various factors including its atomic composition and the arrangement of atoms. Unfortunately, specific information about the molecular structure of “Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate” was not found .Chemical Reactions Analysis
The chemical reactions of a compound are influenced by its molecular structure. While specific reactions involving “Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate” were not found, related compounds have been involved in various reactions. For example, substituted pyridines with diverse functional groups have been synthesized via the remodeling of (Aza)indole/Benzofuran skeletons .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, boiling point, vapor pressure, and solubility. Unfortunately, specific information about the physical and chemical properties of “Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate” was not found .科学的研究の応用
Synthesis and Chemical Properties
Regioselective Chlorination
Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate has been utilized in regioselective chlorination processes. This method was applied in the synthesis of biotin (vitamin H) derivatives, highlighting its significance in vitamin synthesis (Zav’yalov et al., 2006).
Insecticidal Activity
A study on the synthesis and characterization of a compound related to Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate demonstrated good insecticidal activity. This research underscores the potential of such compounds in developing new insecticides (Shi et al., 2008).
Enantioselective Synthesis
The compound has been a key player in enantioselective synthesis processes. For example, its derivatives were used in the synthesis of (R)-(+)-α-lipoic acid, a significant cofactor in biochemistry (Gopalan & Jacobs, 1990).
Synthesis of Pyridine Derivatives
Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate derivatives have been synthesized and investigated for producing novel pyridine derivatives, showcasing the compound's versatility in creating complex molecular structures (Latif et al., 2003).
Pharmaceutical and Medicinal Chemistry
Anticancer Agent Synthesis
Research on derivatives of Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate contributed to the synthesis of potential anticancer agents. These studies are vital in exploring new avenues for cancer treatment (Temple et al., 1991).
Antihypertensive Activity
Novel derivatives of Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate have been synthesized with the expectation of exhibiting antihypertensive activity, indicating its potential role in cardiovascular drug development (Kumar & Mashelker, 2006).
Material Science and Dye Synthesis
- Dye Synthesis and Metal Complexation: The compound has been used in synthesizing disperse dyes and exploring their complexation with metals, demonstrating its applicability in textile and material sciences (Abolude et al., 2021).
作用機序
Target of Action
The primary target of Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate, also known as Nitenpyram, is the nicotinic acetylcholine receptor (nAChR) . This receptor plays a crucial role in the transmission of signals in the nervous system. Nitenpyram binds to this receptor, particularly in insects, leading to a disruption in the normal functioning of the nervous system .
Mode of Action
Nitenpyram acts as a neurotoxin, blocking neural signaling in the central nervous system . It binds irreversibly to the nAChR, causing a halt in the flow of ions in the postsynaptic membrane of neurons . This binding leads to paralysis and eventually death . The compound is highly selective towards the variation of the nAChR found in insects, making it an effective insecticide .
Biochemical Pathways
The action of Nitenpyram affects the normal functioning of the nervous system in insects. By binding to the nAChR, it disrupts the normal flow of ions across the neuron’s membrane, leading to a failure in the transmission of signals . This disruption affects the entire nervous system, leading to paralysis and death .
Pharmacokinetics
The pharmacokinetic properties of Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate indicate that it has high gastrointestinal absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 2.28, indicating its lipophilicity . These properties suggest that the compound has good bioavailability.
Result of Action
The result of the action of Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate is the rapid death of insects. By binding to the nAChR, it causes a disruption in the normal functioning of the nervous system, leading to paralysis and death . The compound is highly selective towards insects, making it an effective insecticide .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-2-18-13(17)6-4-3-5-11(16)10-7-8-12(14)15-9-10/h7-9H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFRAOQBEGMUKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CN=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641801 |
Source


|
| Record name | Ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890100-67-1 |
Source


|
| Record name | Ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














